molecular formula C14H19NO5 B1427446 Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate CAS No. 632388-02-4

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate

Cat. No. B1427446
M. Wt: 281.3 g/mol
InChI Key: DJNXHBLPXWNONQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate, also known as MBCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBCA is a derivative of 4-aminophenol and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate and its derivatives have been extensively studied in chemical synthesis. For instance, Baš et al. (2001) described the synthesis of various substituted methyl (Z)-2-((tert-butoxycarbonyl)amino)amino)propenoates, demonstrating the versatility of this compound in producing a range of chemical structures (Baš et al., 2001). Similarly, Desai et al. (2001) synthesized several acetates using this compound, which were evaluated for their antibacterial properties, highlighting its potential in medicinal chemistry (Desai et al., 2001).

Polymerization and Material Science

In material science, compounds like methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate have been used as modifiers in polymerization processes. Parnell and Russell (1974) studied its role in retarding the polymerization of vinyl acetate, providing insights into its utility in controlling polymer properties (Parnell & Russell, 1974).

Biochemistry and Drug Synthesis

In the field of biochemistry and drug synthesis, the tert-butoxycarbonyl group, a key component of this compound, is widely used. Ehrlich-Rogozinski (1974) discussed its quantitative cleavage from N-blocked amino acids and peptides, indicating its significance in peptide synthesis (Ehrlich-Rogozinski, 1974). Additionally, Swaroop et al. (2014) reported on the synthesis of enantiomers of a key amino acid fragment using this compound, underlining its role in the synthesis of complex organic molecules (Swaroop et al., 2014).

Future Directions

The future directions for the study of “Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate” are not specified in the search results .

properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-5-7-11(8-6-10)19-9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNXHBLPXWNONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734848
Record name Methyl {4-[(tert-butoxycarbonyl)amino]phenoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate

CAS RN

632388-02-4
Record name Methyl {4-[(tert-butoxycarbonyl)amino]phenoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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